molecular formula C19H20N2O3S B1665890 4-(tert-Butoxy)-N-(2-(hydroxymethyl)benzo[d]thiazol-5-yl)benzamide CAS No. 790689-76-8

4-(tert-Butoxy)-N-(2-(hydroxymethyl)benzo[d]thiazol-5-yl)benzamide

Cat. No. B1665890
M. Wt: 356.4 g/mol
InChI Key: KTDFBWQFAWZEDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZ12099548 is a transient receptor potential cation channel subfamily V member 1 (TRPV1) antagonist.

Scientific Research Applications

Crystal Structure and Biological Activities

The compound has been synthesized and its crystal structure determined through single-crystal X-ray diffraction. This detailed structural analysis is pivotal for understanding the compound's physical and chemical properties. Moreover, the compound has exhibited significant antitumor activity, particularly against the Hela cell line, highlighting its potential in medical applications related to cancer treatment (叶姣 et al., 2015).

Antimicrobial Properties

Thiazole derivatives, including structures similar to 4-(tert-Butoxy)-N-(2-(hydroxymethyl)benzo[d]thiazol-5-yl)benzamide, have shown promising antimicrobial properties. These compounds have been evaluated for their effects against various microbial strains, suggesting their potential in developing new antimicrobial agents (B. Narayana et al., 2004). Another study highlighted the synthesis of thiazole derivatives and confirmed their antimicrobial activity, emphasizing the role of electron-donating and withdrawing groups in modulating this activity (A. Chawla, 2016).

Potential in Polymer and Materials Science

The compound and its derivatives have applications in the field of polymer and materials science. For instance, benzimidazole derivatives have been synthesized and used as acceptor units in donor–acceptor–donor type polymers, which are investigated for their electrochemical and optical properties. These polymers could have applications in various fields, including electronics and materials science (Ali Can Ozelcaglayan et al., 2012).

Applications in Chemical Sensing

The compound's derivatives have been studied for their role in chemical sensing mechanisms. For example, a benzothiazole-based chemosensor for detecting aqueous fluoride has been investigated. The sensing mechanism involves a desilylation reaction and excited-state intramolecular proton transfer, indicating the compound's potential in sensitive and selective chemical detection applications (Junsheng Chen et al., 2014).

properties

CAS RN

790689-76-8

Product Name

4-(tert-Butoxy)-N-(2-(hydroxymethyl)benzo[d]thiazol-5-yl)benzamide

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

N-[2-(hydroxymethyl)-1,3-benzothiazol-5-yl]-4-[(2-methylpropan-2-yl)oxy]benzamide

InChI

InChI=1S/C19H20N2O3S/c1-19(2,3)24-14-7-4-12(5-8-14)18(23)20-13-6-9-16-15(10-13)21-17(11-22)25-16/h4-10,22H,11H2,1-3H3,(H,20,23)

InChI Key

KTDFBWQFAWZEDP-UHFFFAOYSA-N

SMILES

CC(C)(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC(=N3)CO

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC(=N3)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZ-12099548;  AZ 12099548;  AZ12099548

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(tert-Butoxy)-N-(2-(hydroxymethyl)benzo[d]thiazol-5-yl)benzamide
Reactant of Route 2
4-(tert-Butoxy)-N-(2-(hydroxymethyl)benzo[d]thiazol-5-yl)benzamide
Reactant of Route 3
Reactant of Route 3
4-(tert-Butoxy)-N-(2-(hydroxymethyl)benzo[d]thiazol-5-yl)benzamide
Reactant of Route 4
Reactant of Route 4
4-(tert-Butoxy)-N-(2-(hydroxymethyl)benzo[d]thiazol-5-yl)benzamide
Reactant of Route 5
4-(tert-Butoxy)-N-(2-(hydroxymethyl)benzo[d]thiazol-5-yl)benzamide
Reactant of Route 6
4-(tert-Butoxy)-N-(2-(hydroxymethyl)benzo[d]thiazol-5-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.